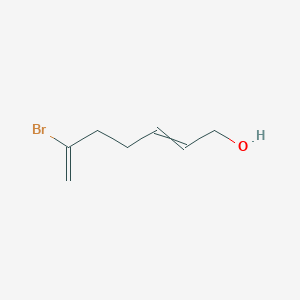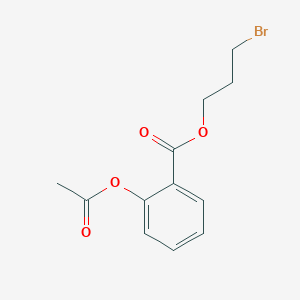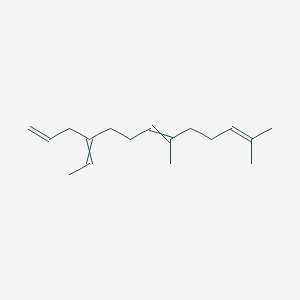
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene is an organic compound with the molecular formula C17H28 . It is a hydrocarbon consisting of 17 carbon atoms and 28 hydrogen atoms. This compound is characterized by its unique structure, which includes multiple double bonds and methyl groups.
Vorbereitungsmethoden
The synthesis of 4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene can be achieved through various synthetic routes. One common method involves the use of alkenes and alkynes as starting materials. The reaction conditions typically include the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. Industrial production methods may involve large-scale catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double bonds and methyl groups allow it to participate in various chemical reactions, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
4-Ethylidene-8,12-dimethyltrideca-1,7,11-triene can be compared with other similar compounds, such as:
4-Methylidene-8,12-dimethyltrideca-1,7,11-triene: This compound has a similar structure but with a different substitution pattern.
4-Ethylidene-8,12-dimethylpentadeca-1,7,11-triene: This compound has a longer carbon chain, leading to different chemical properties.
4-Ethylidene-8,12-dimethyltrideca-1,7,11-tetraene: This compound has an additional double bond, affecting its reactivity and stability.
Eigenschaften
CAS-Nummer |
175390-78-0 |
|---|---|
Molekularformel |
C17H28 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
4-ethylidene-8,12-dimethyltrideca-1,7,11-triene |
InChI |
InChI=1S/C17H28/c1-6-10-17(7-2)14-9-13-16(5)12-8-11-15(3)4/h6-7,11,13H,1,8-10,12,14H2,2-5H3 |
InChI-Schlüssel |
KXGOOIXNTBYJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CCC=C(C)CCC=C(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


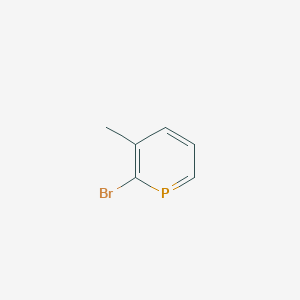
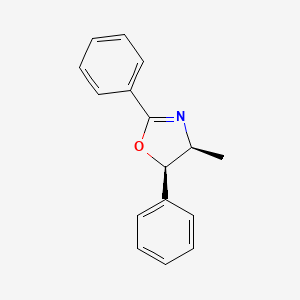
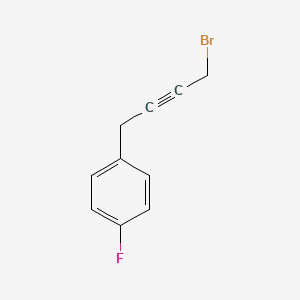


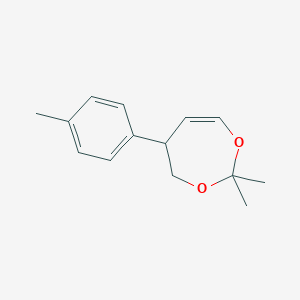
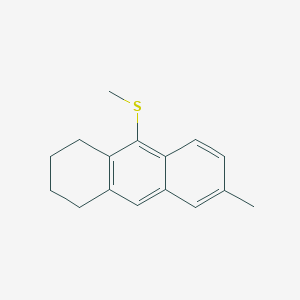
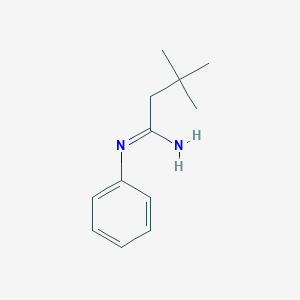
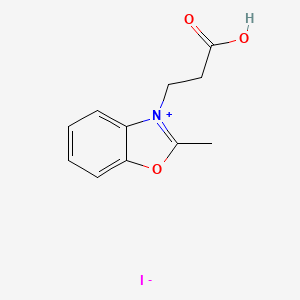
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
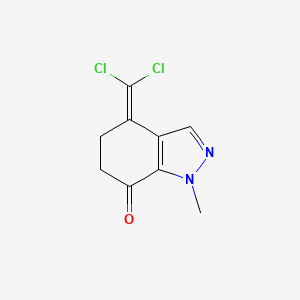
methanone](/img/structure/B14264271.png)
